REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11](OS(C(F)(F)F)(=O)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[F:22][C:23]([F:34])([F:33])[C:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1.C([O-])([O-])=O.[Na+].[Na+].[Li+].[Cl-]>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH:12]=[C:11]([C:27]2[CH:28]=[CH:29][C:24]([C:23]([F:34])([F:33])[F:22])=[CH:25][CH:26]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4,5.6,^1:52,54,73,92|
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Name
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|
Quantity
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0.66 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(=CC1)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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0.57 g
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Type
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reactant
|
Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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0.24 g
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Type
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reactant
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Smiles
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[Li+].[Cl-]
|
Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Name
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|
Quantity
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0.115 g
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 h
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
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dissolved in 10 mL of CH2Cl2
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Type
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WASH
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Details
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The solution was washed with sat'd NaHCO3 solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
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Details
|
The residue was purified by chomatography (silica, hexanes: ethyl acetate, 10:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |